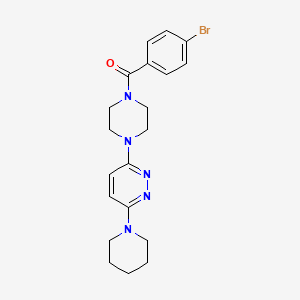
(4-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H24BrN5O and its molecular weight is 430.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure, which includes a piperazine ring, is commonly found in various biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially interact with a wide range of biological targets.
Mode of Action
Compounds with similar structures have been found to modulate the pharmacokinetic properties of drug substances
Pharmacokinetics
The presence of a piperazine ring in its structure suggests that it may have favorable pharmacokinetic properties
Action Environment
The action, efficacy, and stability of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds.
This compound represents a promising area for future research in drug discovery and development.
生物活性
The compound (4-Bromophenyl)(4-(6-(piperidin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has gained attention for its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4). This article reviews the biological activity, synthesis, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H24BrN5O, with a molecular weight of 430.3 g/mol. The structure includes functional groups that are known for their pharmacological relevance, such as piperidine and pyridazine moieties.
| Property | Value |
|---|---|
| Molecular Formula | C20H24BrN5O |
| Molecular Weight | 430.3 g/mol |
| CAS Number | 886896-49-7 |
Phosphodiesterase Inhibition
Research indicates that derivatives containing the pyridazin-3(2H)-one structure, similar to our compound, exhibit potent and selective inhibition of PDE4. This inhibition is significant for treating various conditions such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory diseases . PDE4 plays a critical role in degrading cyclic adenosine monophosphate (cAMP), which is vital for numerous cellular processes.
Enzyme Inhibition
The compound's structure suggests potential activity against various enzymes. For instance, piperidine derivatives have been reported to act as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurological disorders . Moreover, compounds with similar structures have demonstrated urease inhibition, which could lead to new treatments for conditions like kidney stones .
Study on PDE4 Inhibition
In a study focusing on new pyridazin derivatives, it was found that specific compounds exhibited significant PDE4 inhibitory activity. The therapeutic implications included potential treatments for inflammatory diseases . The mechanism involved the modulation of cAMP levels, leading to reduced inflammation.
Antimicrobial Screening
A recent study synthesized various piperidine derivatives and evaluated their antimicrobial properties. Compounds showed varying degrees of effectiveness against different bacterial strains, indicating the potential for developing new antibiotics based on similar structures .
特性
IUPAC Name |
(4-bromophenyl)-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrN5O/c21-17-6-4-16(5-7-17)20(27)26-14-12-25(13-15-26)19-9-8-18(22-23-19)24-10-2-1-3-11-24/h4-9H,1-3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWQRTSRIZGGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













